molecular formula C12H10Br2N2O B2579978 5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile CAS No. 1547289-32-6

5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile

Cat. No. B2579978
CAS RN: 1547289-32-6
M. Wt: 358.033
InChI Key: BVWVRLNNPQJKQT-UHFFFAOYSA-N
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Description

“5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile” is a chemical compound with the CAS Number: 1547289-32-6 . It has a molecular weight of 358.03 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10Br2N2O/c13-9-3-4-11(8(6-9)7-15)16-5-1-2-10(14)12(16)17/h3-4,6,10H,1-2,5H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.03 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Preorganized Ligands for Biological Labeling

A study by Charbonnière et al. (2002) discusses ligands bearing 6-bromo-2,2'-bipyridine pendant arms, which are pivotal for building preorganized structures that could be functionalized further for labeling biological material. These synthetic protocols suggest a methodological approach to designing ligands with oxophilic and anionic sidearms, potentially relevant to the scientific research applications of bromo-benzonitrile derivatives (Charbonnière, Weibel, & Ziessel, 2002).

Antagonist Benzamide Derivatives Synthesis

Bi (2015) describes the synthesis of a novel non-peptide CCR5 antagonist Benzamide derivative starting from bromomethyl benzene, indicating the role of brominated compounds in the development of therapeutic agents. This suggests that similar bromo-benzonitrile derivatives might find applications in medicinal chemistry and drug discovery (Bi, 2015).

Supramolecular Features and Crystal Structures

Stein, Hoffmann, and Fröba (2015) explored the crystal structures of bromo and iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, revealing their supramolecular features such as hydrogen bonding and π–π interactions. Although not directly about 5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile, this research indicates the potential of bromo-benzonitrile derivatives in material science and supramolecular chemistry (Stein, Hoffmann, & Fröba, 2015).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2O/c13-9-3-4-11(8(6-9)7-15)16-5-1-2-10(14)12(16)17/h3-4,6,10H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWVRLNNPQJKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=C(C=C(C=C2)Br)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile

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